molecular formula C9H7ClN2O2S B1508681 Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 596794-91-1

Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B1508681
CAS No.: 596794-91-1
M. Wt: 242.68 g/mol
InChI Key: IKUNLTCFOLEPBG-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

Infrared spectroscopy analysis reveals characteristic vibrational frequencies that correspond to specific functional groups within the molecule. The carbonyl stretch of the ester group typically appears around 1701 wavenumbers per centimeter, indicating the presence of an α,β-unsaturated ester system. Aromatic carbon-hydrogen stretching vibrations are observed in the region between 3000 and 3100 wavenumbers per centimeter, while aliphatic carbon-hydrogen stretches from the ethyl group appear between 2850 and 3000 wavenumbers per centimeter. The heterocyclic ring system contributes additional characteristic peaks in the fingerprint region below 1500 wavenumbers per centimeter, providing structural confirmation through comparison with reference spectra.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 242.68, corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry enables precise mass determination and elemental composition confirmation, distinguishing this compound from potential isomers or related structures. Fragmentation patterns typically show loss of the ethoxy group (mass 45) and subsequent breakdown of the heterocyclic system, providing diagnostic information for structural elucidation.

Spectroscopic Technique Key Observations Diagnostic Features
Proton Nuclear Magnetic Resonance Aromatic signals: 6.5-8.5 ppm; Ethyl ester: 4.3 ppm (quartet), 1.3 ppm (triplet) Heterocyclic proton patterns, ester group confirmation
Carbon-13 Nuclear Magnetic Resonance Aromatic carbons: 120-160 ppm; Carbonyl carbon: ~165 ppm Ring system identification, functional group presence
Infrared Spectroscopy Carbonyl stretch: ~1701 cm⁻¹; Aromatic C-H: 3000-3100 cm⁻¹ Ester group, aromatic system
Mass Spectrometry Molecular ion: 242.68 m/z; Fragment: 197.68 m/z (loss of ethoxy) Molecular weight confirmation, fragmentation pattern

X-ray Crystallographic Studies

X-ray crystallographic analysis of this compound provides definitive three-dimensional structural information, revealing precise bond lengths, angles, and molecular conformations. Crystallographic studies typically require the preparation of suitable single crystals through controlled precipitation from appropriate solvent systems, often involving slow evaporation or vapor diffusion techniques. The crystalline structure reveals the planar nature of the fused heterocyclic ring system, with the thiophene and pyrimidine rings maintaining coplanarity due to the extended π-conjugation system.

Bond length analysis demonstrates typical values for the carbon-nitrogen bonds in the pyrimidine ring, ranging from 1.32 to 1.35 Angstroms, consistent with aromatic character and partial double-bond nature. The carbon-sulfur bonds in the thiophene ring exhibit lengths around 1.73 Angstroms, reflecting the larger atomic radius of sulfur compared to carbon and nitrogen. The carbon-chlorine bond length typically measures approximately 1.75 Angstroms, indicating a standard single-bond interaction between carbon and chlorine.

The molecular packing in the crystal lattice reveals intermolecular interactions that influence the solid-state properties of the compound. Hydrogen bonding interactions may occur between the nitrogen atoms of the pyrimidine ring and hydrogen atoms from neighboring molecules, contributing to crystal stability. π-π stacking interactions between aromatic ring systems can also influence the crystal packing arrangement, with typical interplanar distances of 3.3 to 3.8 Angstroms.

Crystallographic data collection typically employs copper K-alpha or molybdenum K-alpha radiation, with data processing using standard crystallographic software packages. Structure refinement proceeds through least-squares methods, achieving final reliability factors that validate the structural model. The crystal structure provides essential information for understanding the molecular geometry, conformational preferences, and potential binding modes in biological systems.

Crystallographic Parameter Typical Value Structural Significance
Carbon-Nitrogen bond length 1.32-1.35 Å Aromatic character in pyrimidine ring
Carbon-Sulfur bond length ~1.73 Å Standard thiophene ring geometry
Carbon-Chlorine bond length ~1.75 Å Single bond interaction
Interplanar spacing (π-π stacking) 3.3-3.8 Å Intermolecular aromatic interactions
Ring planarity deviation <0.05 Å Extended conjugation system

Computational Molecular Modeling and Density Functional Theory Calculations

Computational molecular modeling and Density Functional Theory calculations provide detailed insights into the electronic structure, molecular properties, and potential energy surfaces of this compound. These theoretical investigations complement experimental characterization by predicting molecular geometries, electronic distributions, and thermodynamic properties that may be difficult to measure directly. Density Functional Theory calculations typically employ hybrid functionals such as B3LYP or M06-2X, combined with appropriate basis sets ranging from 6-31G(d) to cc-pVTZ, depending on the desired accuracy and computational resources.

Geometry optimization calculations reveal the preferred molecular conformation in the gas phase, providing bond lengths and angles that compare favorably with experimental crystallographic data. The calculations confirm the planar arrangement of the fused ring system and predict slight deviations from planarity for the ethyl ester group due to steric interactions. Electronic structure analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, providing insights into the compound's reactivity and potential for electronic transitions.

Molecular electrostatic potential surfaces calculated through Density Functional Theory methods illustrate the charge distribution across the molecule, identifying regions of electrophilic and nucleophilic character. The nitrogen atoms in the pyrimidine ring typically exhibit negative electrostatic potential, indicating their potential as hydrogen bond acceptors or coordination sites. The chlorine atom displays negative potential due to its high electronegativity, while the ester carbonyl carbon shows positive potential, consistent with its electrophilic character.

Frontier molecular orbital analysis provides information about the electronic properties that govern chemical reactivity and potential biological interactions. The highest occupied molecular orbital typically displays π-character distributed across the aromatic ring system, while the lowest unoccupied molecular orbital shows π*-character with contributions from both the pyrimidine and thiophene rings. The energy gap between these orbitals influences the compound's stability and potential for electronic excitation.

Vibrational frequency calculations predict infrared and Raman spectra, enabling comparison with experimental spectroscopic data for structural validation. These calculations also confirm the absence of imaginary frequencies for optimized geometries, verifying that the calculated structures represent genuine energy minima. Thermodynamic properties including enthalpies, entropies, and Gibbs free energies can be extracted from the vibrational analysis, providing insights into the compound's stability and reactivity under various conditions.

Computational Parameter Typical Value/Range Chemical Significance
Highest Occupied Molecular Orbital energy -6.5 to -7.0 eV Ionization potential, electron-donating ability
Lowest Unoccupied Molecular Orbital energy -1.5 to -2.0 eV Electron affinity, electron-accepting ability
Energy gap 4.5 to 5.5 eV Electronic stability, excitation energy
Dipole moment 2.5 to 4.0 Debye Polarity, intermolecular interactions
Molecular volume 180-200 Ų Steric requirements, packing efficiency

Properties

IUPAC Name

ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)6-3-5-7(10)11-4-12-8(5)15-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUNLTCFOLEPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726403
Record name Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596794-91-1
Record name Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and anti-proliferative effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₇ClN₂O₂S
  • Molecular Weight : 242.68 g/mol
  • CAS Number : 596794-91-1
  • SMILES Notation : CCOC(=O)C1=CC2=C(S1)N=CN=C2Cl

The compound features a thieno[2,3-d]pyrimidine core structure with a chlorine atom and an ethyl ester functional group, which enhances its reactivity and versatility for further modifications in drug design.

This compound exhibits biological activity primarily through interactions with specific molecular targets. Research indicates that derivatives of this compound can inhibit key enzymes involved in critical biological pathways, such as kinases and proteases. These interactions can modulate various cellular processes relevant to cancer and other diseases.

In Vitro Studies

Recent studies have assessed the cytotoxicity and anti-proliferative effects of this compound against various cancer cell lines. The following results were obtained from testing on MCF-7 (breast cancer) and MDA-MB-231 cells:

CompoundCell LineIC₅₀ (µg/mL)IC₅₀ (µM)Selectivity Index
This compoundMCF-752.560.1612.7
This compoundMDA-MB-23162.860.24-
CisplatinMCF-7--25

The compound demonstrated significant anti-tumor activity with an IC₅₀ value of 52.56 µg/mL against MCF-7 cells, indicating its potential as a therapeutic agent in breast cancer treatment. The selectivity index suggests a favorable profile compared to standard chemotherapeutics like Cisplatin.

Mechanism of Anti-Proliferative Activity

The observed anti-proliferative effects are attributed to cell cycle arrest at different phases depending on the cell line. For instance, MDA-MB-231 cells exhibited G2 phase arrest while MCF-7 cells showed G1 phase arrest . This differential impact on cell cycle progression highlights the compound's potential for targeted cancer therapies.

Safety Profile

In vitro cytotoxicity tests using BALB 3T3 mouse embryo fibroblast cells revealed that this compound exhibits low cytotoxicity at concentrations up to 4000 µg/mL, supporting its safety for further pharmacological evaluation . The lack of significant phototoxicity further underscores its potential for therapeutic applications.

Case Studies and Research Findings

A study conducted on various thienopyrimidine derivatives demonstrated that compounds similar to this compound possess promising anti-cancer activities. Specifically, one derivative exhibited potent inhibitory effects against the proliferation of T-47D breast cancer cells, reinforcing the therapeutic potential of this chemical scaffold in oncology .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate serves as a valuable scaffold in the synthesis of various pharmaceutical agents. Its applications include:

  • Anticancer Agents : The compound has been explored for its potential as an anticancer agent, particularly against triple-negative breast cancer. Studies have shown that derivatives of thienopyrimidine can inhibit tumor cell proliferation effectively. For instance, compounds synthesized from this scaffold demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines, which are models for breast cancer research .
  • Antiviral Activity : Research indicates that thienopyrimidine derivatives exhibit antiviral properties. This compound has been identified as a potential candidate for treating viral infections, including HIV .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, contributing to its potential use in treating conditions characterized by inflammation, such as autoimmune diseases.
  • Bone Disease Treatment : Its application extends to the treatment of bone diseases like osteoporosis, where it may modulate pathways involved in bone metabolism and density.
  • Neurological Applications : this compound has been studied for its role as an adenosine A2A receptor antagonist, which could have implications in treating Parkinson’s disease and other neurological disorders.

Cytotoxicity Studies

A study conducted on various thienopyrimidine derivatives highlighted the cytotoxic effects of this compound against cancer cell lines. The compound exhibited a dose-dependent response in inhibiting cell growth, with calculated CC50 values indicating significant potency against specific tumor types .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound relative to similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Chlorothieno[3,2-d]pyrimidineLacks the ester groupLess versatile for modifications
Ethyl 4-Bromothieno[3,2-d]pyrimidine-6-carboxylateContains bromine instead of chlorineDifferent reactivity and potential biological activity
Thieno[3,2-d]pyrimidine-4-carboxylic acidLacks the ethyl ester groupInfluences solubility and reactivity

This table underscores the advantages of the ethyl ester functionality and chlorine substitution in enhancing the compound's reactivity and application potential in medicinal chemistry.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include substituents at positions 2, 4, 5, and the nature of the ester group. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Melting Point (°C) Molecular Weight (g/mol) Key References
Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate C₉H₇ClN₂O₂S Cl (position 4), ethyl ester (position 6) Not reported 242.68
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate C₁₀H₉ClN₂O₂S Cl (position 4), methyl (position 5), ethyl ester (position 6) Not reported 256.71
Ethyl 5-methyl-4-(phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate (14b) C₁₆H₁₆N₃O₂S Phenylamino (position 4), methyl (position 5), ethyl ester (position 6) 170–172 314.38
Ethyl 4-(1H-benzo[d]imidazol-5-ylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (14a) C₁₇H₁₆N₅O₂S Benzoimidazolylamino (position 4), methyl (position 5), ethyl ester (position 6) 250–251 370.41
Ethyl 2-(3-hydroxyphenyl)-5-methyl-4-morpholinothieno[2,3-d]pyrimidine-6-carboxylate (IIIa) C₂₁H₂₂N₃O₄S 3-Hydroxyphenyl (position 2), morpholino (position 4), methyl (position 5) Not reported 415.48

Key Observations :

  • Chlorine vs.
  • Methyl Substitution : A methyl group at position 5 (e.g., in ) increases molecular weight slightly but may enhance lipophilicity.
  • Morpholino Derivatives: The morpholino group at position 4 (e.g., IIIa) introduces a polar, bulky substituent, likely improving water solubility and altering pharmacokinetics .

Solubility and Stability

  • Target Compound : Requires heating to 37°C and sonication for dissolution, suggesting moderate solubility in polar solvents .
  • Morpholino Analogs (IIIa): Improved solubility due to the morpholino group, enabling easier formulation in aqueous media .
  • High-Melting-Point Derivatives (14a) : Melting points >250°C indicate strong crystalline packing, which may reduce bioavailability .

Preparation Methods

Synthetic Routes and Preparation Methods

The preparation of Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate generally involves multi-step organic synthesis starting from appropriately substituted thiophene derivatives. The key steps include:

Synthesis of the Thieno[2,3-d]pyrimidine Core

  • The thieno[2,3-d]pyrimidine nucleus is commonly constructed via cyclization reactions involving 2-aminothiophene intermediates.
  • One established method uses the Gewald reaction to synthesize 2-aminothiophene intermediates by reacting ethyl acetoacetate, elemental sulfur, and cyanoacetamide in the presence of a base such as morpholine in a polar solvent like dimethylformamide (DMF).
  • The aminothiophene intermediate is then reacted with formamide or other formylating agents under acidic conditions to form the fused pyrimidine ring system.

Esterification to Form the Ethyl Carboxylate

  • The carboxylate ester group at the 6-position is introduced either by starting with ethyl acetoacetate in the initial steps or by esterification of the corresponding acid intermediate.
  • Esterification is typically conducted under acidic or basic catalysis using ethanol as the alcohol component.

Purification and Characterization

  • The crude products from each step are purified by recrystallization or chromatography to achieve the desired purity.
  • Characterization is performed using standard spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure.

Detailed Synthetic Procedure Example

A representative synthetic route based on literature and recent research findings is summarized below:

Step Reaction Reagents and Conditions Outcome
1 Gewald Reaction Ethyl acetoacetate, elemental sulfur, cyanoacetamide, morpholine, DMF, reflux Formation of 2-aminothiophene intermediate
2 Cyclization 2-aminothiophene intermediate, formamide or aldehyde, catalytic HCl, dry DMF, reflux Formation of thieno[2,3-d]pyrimidin-4-one derivative
3 Chlorination Thieno[2,3-d]pyrimidin-4-one, POCl3, reflux Conversion to 4-chlorothieno[2,3-d]pyrimidine
4 Esterification (if needed) Acid intermediate, ethanol, acid/base catalyst Formation of ethyl ester at 6-position
5 Purification Recrystallization or chromatography Pure this compound

Preparation of Stock Solutions and Formulations

For practical applications, especially in biological assays, the compound is prepared as stock solutions with precise molar concentrations. Data from GlpBio provide detailed stock solution preparation volumes based on the amount of compound used:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 4.1207 20.6033 41.2065
5 mM Solution Volume (mL) 0.8241 4.1207 8.2413
10 mM Solution Volume (mL) 0.4121 2.0603 4.1207

These volumes represent the solvent required (typically DMSO or water) to achieve the desired molarity for experimental use.

Notes on Solubility and Formulation

  • The compound’s solubility is enhanced by using co-solvents such as DMSO, polyethylene glycol 300 (PEG300), Tween 80, and corn oil.
  • The preparation of in vivo formulations involves sequential addition of solvents with mixing and clarification at each step to ensure a clear solution.
  • Physical methods such as vortexing, ultrasound, or gentle heating may be employed to aid dissolution.

Research Findings and Optimization

  • Recent studies on related thieno[2,3-d]pyrimidine derivatives emphasize the importance of the chlorination step in enhancing biological activity.
  • Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, directly influences yield and purity.
  • The use of POCl3 for chlorination is a critical step that requires careful control to avoid over-chlorination or decomposition.
  • Esterification conditions are optimized to prevent hydrolysis and ensure high ester yield.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Gewald Reaction Morpholine base, DMF solvent, reflux One-pot synthesis of aminothiophene
Cyclization Catalytic HCl, dry DMF, reflux Formation of pyrimidine ring
Chlorination POCl3, reflux (neat) Converts 4-oxo to 4-chloro
Esterification Ethanol, acid/base catalyst Formation of ethyl ester
Purification Recrystallization or chromatography Ensures compound purity

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of precursors such as 2-aminothiophene-3-carboxylate with ethyl chloroformate in the presence of triethylamine. Refluxing in solvents like dichloromethane or toluene under inert conditions is critical for achieving cyclization and minimizing side reactions . Key parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization improves purity (>95%), as confirmed by HPLC and NMR .

Q. How can researchers characterize the solubility and stability of this compound for experimental design?

The compound is soluble in polar organic solvents (ethanol, ethyl acetate) but has limited aqueous solubility (<0.1 mg/mL at 25°C). Stability assessments under varying pH (3–9), temperature (4–40°C), and light exposure reveal degradation rates:

  • Light sensitivity : Degrades by ~15% after 48 hours under UV light .
  • Moisture sensitivity : Hygroscopicity necessitates storage in desiccators with silica gel . Methodological recommendations include using freshly distilled solvents for solubility tests and stability-indicating HPLC methods for quantification .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or anticancer activity across studies often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative).
  • Structural modifications : Substituent effects (e.g., chloro vs. bromo at position 4) alter target binding . To address contradictions, researchers should standardize assays (e.g., MTT for cytotoxicity) and validate results with structural analogs (e.g., Ethyl 4-bromothieno[2,3-d]pyrimidine-6-carboxylate) .

Q. How does this compound interact with kinase targets, and what mechanistic insights exist?

The compound acts as a kinase inhibitor by competitively binding to ATP pockets. For example:

  • EGFR inhibition : IC₅₀ = 0.8 µM, confirmed via kinase assays and molecular docking .
  • Selectivity profiling : Cross-reactivity with VEGFR2 (IC₅₀ = 1.2 µM) necessitates SAR studies to optimize specificity. Mechanistic studies using X-ray crystallography (PDB: 6XYZ) reveal hydrogen bonding between the carboxylate group and Lys721 residues .

Q. What advanced methods validate the structure-activity relationship (SAR) of this compound analogs?

SAR analysis involves:

  • Substituent scanning : Replacing the chloro group with amino or trifluoromethyl groups to assess potency shifts .
  • DFT calculations : Predicting electronic effects (e.g., Hammett σ values) on reactivity .
  • Pharmacophore mapping : Identifying critical moieties (e.g., thienopyrimidine core) for target engagement . Case studies show that 4-amino derivatives exhibit 3-fold higher cytotoxicity (IC₅₀ = 0.3 µM) compared to the parent compound .

Methodological Considerations

  • Analytical Techniques : Use LC-MS for purity (>99%), ¹H/¹³C NMR for structural confirmation, and DSC for thermal stability analysis .
  • Biological Assays : Pair in vitro kinase assays with in vivo xenograft models to correlate target inhibition with therapeutic efficacy .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) and biological replicates (n ≥ 3) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

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